molecular formula C12H8ClFO3S B12076698 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid

5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12076698
M. Wt: 286.71 g/mol
InChI Key: LCZOKZIMSGBEDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the 3-Fluorobenzyl Ether: The 3-fluorobenzyl ether group can be introduced through a nucleophilic substitution reaction between 3-fluorobenzyl alcohol and the thiophene ring, typically using a base such as sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenol with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted thiophenes.

Scientific Research Applications

5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.

    Pathways: Biological pathways that are modulated by the compound, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-thiophenecarboxylic acid: Lacks the 3-fluorobenzyl ether group.

    3-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid: Lacks the chloro group.

    5-Chloro-3-((3-methylbenzyl)oxy)thiophene-2-carboxylic acid: Has a methyl group instead of a fluorine atom on the benzyl ether.

Uniqueness

5-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the combination of its chloro, 3-fluorobenzyl ether, and carboxylic acid groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C12H8ClFO3S

Molecular Weight

286.71 g/mol

IUPAC Name

5-chloro-3-[(3-fluorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8ClFO3S/c13-10-5-9(11(18-10)12(15)16)17-6-7-2-1-3-8(14)4-7/h1-5H,6H2,(H,15,16)

InChI Key

LCZOKZIMSGBEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(SC(=C2)Cl)C(=O)O

Origin of Product

United States

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